molecular formula C13H23N3O2 B2396839 N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide CAS No. 2411227-55-7

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide

Cat. No.: B2396839
CAS No.: 2411227-55-7
M. Wt: 253.346
InChI Key: UGNNDQOAPWNAHR-UHFFFAOYSA-N
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Description

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and multiple methyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with methylamine and acetic anhydride under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with prop-2-enamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a piperidine ring with an amide group and multiple methyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-13(18)15(3)9-11-5-7-16(8-6-11)10-12(17)14-2/h4,11H,1,5-10H2,2-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNDQOAPWNAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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